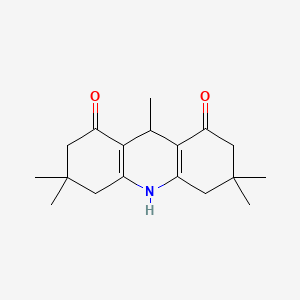![molecular formula C18H16N8O3 B11545323 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545323.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a naphthalene moiety
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of the triazole ring: This step typically involves the use of azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”
Condensation with the naphthalene derivative: The final step involves the condensation of the triazole-oxadiazole intermediate with a naphthalene derivative under specific conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis techniques and advanced purification methods .
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a model system for studying complex organic reactions and mechanisms
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide can be compared with similar compounds such as:
1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Lacks the naphthalene moiety, resulting in different chemical and biological properties.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide: Contains a phenyl group instead of a methyl group, affecting its reactivity and applications
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N8O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(6-methoxynaphthalen-2-yl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H16N8O3/c1-10-15(26(25-21-10)17-16(19)23-29-24-17)18(27)22-20-9-11-3-4-13-8-14(28-2)6-5-12(13)7-11/h3-9H,1-2H3,(H2,19,23)(H,22,27)/b20-9+ |
InChI Key |
ANTPXHKGDUJDFB-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC4=C(C=C3)C=C(C=C4)OC |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC4=C(C=C3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11545240.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11545248.png)
![2,6-bis(4-acetylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11545249.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11545250.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11545257.png)
![4-[(3-methoxyphenyl)amino]-3,5-dinitro-N-[4-(octyloxy)phenyl]benzamide](/img/structure/B11545258.png)
![3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one](/img/structure/B11545259.png)
![4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545263.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545265.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11545284.png)
![5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B11545286.png)
![3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline](/img/structure/B11545289.png)

![N-{1-[4-(2-bromoethyl)phenyl]ethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-nitrophenyl)propanamide](/img/structure/B11545297.png)
